4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine
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Overview
Description
4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C14H21N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4,5-trimethylphenyl group and an additional methyl group at the 4-position of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2,4,5-trimethylbenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
2,4,5-Trimethylphenylpyrrolidine: A similar compound lacking the additional methyl group at the 4-position.
4-Methylpyrrolidine: A compound with a methyl group at the 4-position but lacking the 2,4,5-trimethylphenyl group.
Uniqueness
4-Methyl-2-(2,4,5-trimethylphenyl)pyrrolidine is unique due to the presence of both the 2,4,5-trimethylphenyl group and the additional methyl group at the 4-position of the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-methyl-2-(2,4,5-trimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-9-5-14(15-8-9)13-7-11(3)10(2)6-12(13)4/h6-7,9,14-15H,5,8H2,1-4H3 |
InChI Key |
KSPUNVDMMWYDRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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